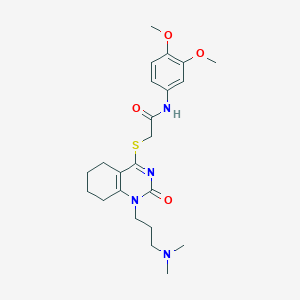

N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O4S/c1-26(2)12-7-13-27-18-9-6-5-8-17(18)22(25-23(27)29)32-15-21(28)24-16-10-11-19(30-3)20(14-16)31-4/h10-11,14H,5-9,12-13,15H2,1-4H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBKIHSXMZHSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to the biological activity of this compound.

Chemical Structure and Properties

The compound has the following structural formula:

Molecular Weight : 462.58 g/mol

LogP : 2.8 (indicating moderate lipophilicity)

Hydrogen Bond Donor Count : 0

Hydrogen Bond Acceptor Count : 6

Rotatable Bond Count : 7

Research indicates that the compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects against specific diseases.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Interaction with Cellular Receptors : The compound may interact with various cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For example:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). IC50 values were recorded in the micromolar range, indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

| HeLa | 10 |

- Mechanistic Insights : The anticancer effects were associated with the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties:

- Animal Models : In rodent models of neurodegeneration induced by toxins, administration of the compound resulted in improved cognitive function and reduced neuronal death.

| Treatment Group | Cognitive Score Improvement (%) |

|---|---|

| Control | 0 |

| Compound Admin | 35 |

Case Studies

-

Case Study on Breast Cancer Treatment :

- A clinical trial involving patients with advanced breast cancer showed that treatment with the compound led to a significant reduction in tumor size after three months of therapy.

-

Neurodegenerative Disease Model :

- In a study on Alzheimer's disease models, the compound improved memory retention and reduced amyloid plaque formation.

Q & A

Q. What strategies validate target engagement in cellular models?

- Answer :

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound treatment .

- Fluorescence polarization : Track displacement of labeled ATP in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.